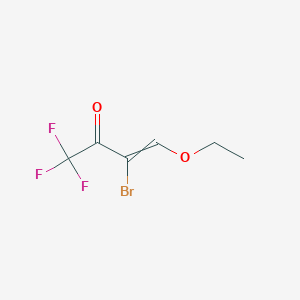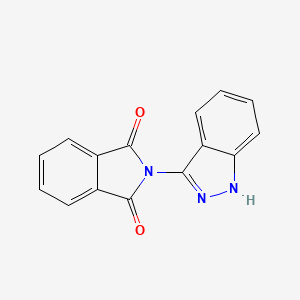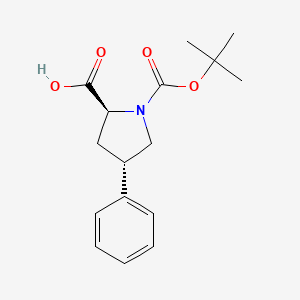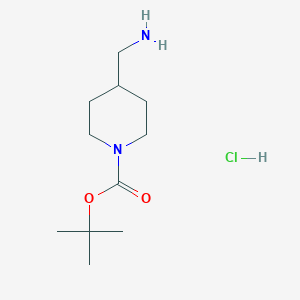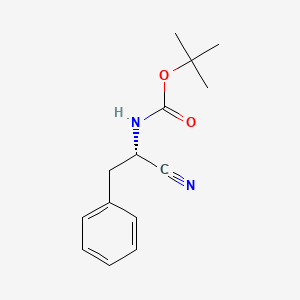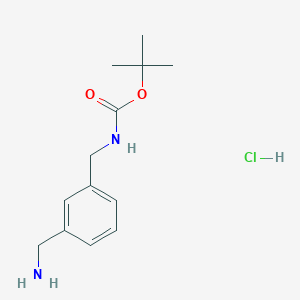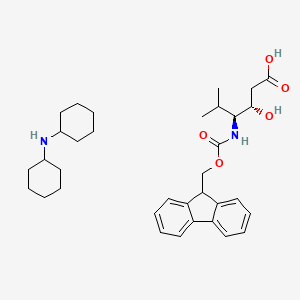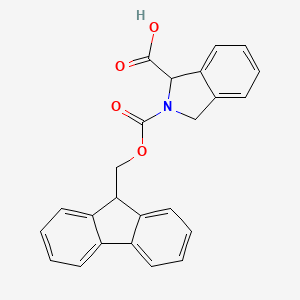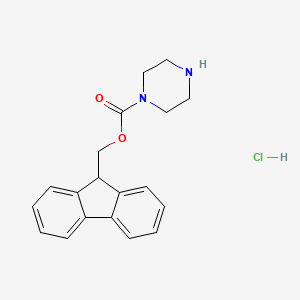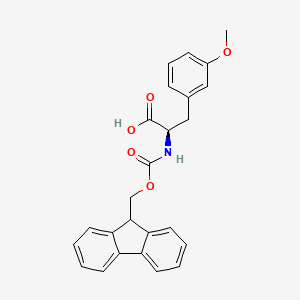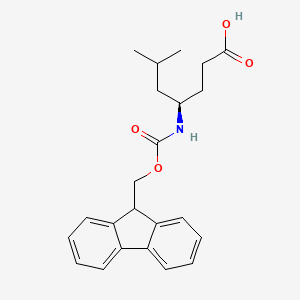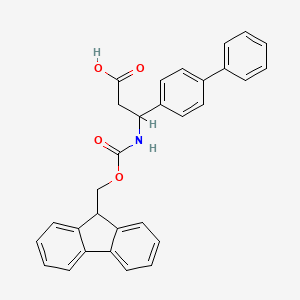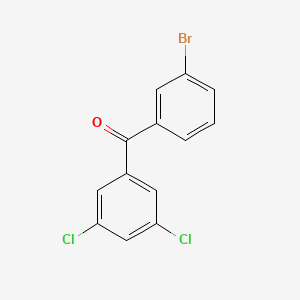
3-Bromo-3',5'-dichlorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromophenols are a class of compounds that have garnered interest due to their diverse biological activities and presence in natural products. The compound of interest, 3-Bromo-3',5'-dichlorobenzophenone, is structurally related to various bromophenols and dichlorobenzophenones that have been studied for their chemical and physical properties, as well as their synthesis and potential applications .
Synthesis Analysis
The synthesis of bromophenol derivatives often involves multi-step reactions with regioselective control. For instance, a natural product with a similar bromophenol structure was synthesized from a methoxymethyl-substituted aryl methyl ether in a five-step process with an overall yield of 34% . Schiff base reactions, as seen in the synthesis of poly(iminophenol)s derived from 4-bromobenzaldehyde, are another common method for constructing bromophenol frameworks . These methods highlight the complexity and the need for precise control in the synthesis of bromophenol derivatives.
Molecular Structure Analysis
The molecular structure of bromophenol derivatives is often characterized by spectroscopic methods and confirmed by crystallography. For example, the crystal structure of a related compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, was determined and compared with DFT calculations, revealing insights into its optical and electronic properties . Similarly, the complete series of bromophenols have been studied using DFT to understand the influence of bromine substitution on molecular properties .
Chemical Reactions Analysis
Bromophenols can undergo various chemical reactions, including oxidative polycondensation, which is used to convert monomers into polyphenol derivatives . The reactivity of bromophenols can also be influenced by the presence of other functional groups, as seen in the thermal decomposition of bromophenol derivatives to yield different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols are influenced by intramolecular hydrogen bonding, steric effects, and electrostatic interactions. These factors can affect bond lengths, vibrational frequencies, and molecular properties such as acidity . The presence of bromine and other substituents can also impart significant radical-scavenging activity, as demonstrated by the DPPH radical-scavenging activity of natural bromophenols . Additionally, the electronic properties, such as HOMO-LUMO gaps, and the potential for nonlinear optical applications, are important aspects of bromophenols .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Bromophenol derivatives, including those related to 3-Bromo-3',5'-dichlorobenzophenone, have been synthesized and characterized for their chemical properties. For instance, a study on the marine red alga Rhodomela confervoides identified new bromophenol derivatives, highlighting their structural elucidation through spectroscopic methods such as IR, MS, and NMR analyses (Zhao et al., 2004).
Antioxidant Activity
- Bromophenols have shown significant antioxidant activity, which is crucial for preventing oxidative stress in biological systems. A study on the marine red alga Rhodomela confervoides demonstrated that isolated bromophenols exhibited potent scavenging activity against DPPH radicals, suggesting their potential application as natural antioxidants in food or pharmaceutical fields (Li et al., 2012).
Antimicrobial Properties
- Certain bromophenol derivatives have been investigated for their antimicrobial properties. Research on antibacterial bromophenols from the marine red alga Rhodomela confervoides identified compounds with moderate activity against various bacterial strains, indicating their potential use in developing antimicrobial agents (Xu et al., 2003).
Anticancer Applications
- Bromophenol derivatives have also been explored for their anticancer activities. A novel bromophenol derivative, BOS-102, showed promising results in inducing cell cycle arrest and apoptosis in human lung cancer cells, mediated through the ROS-dependent PI3K/Akt and MAPK signaling pathways, suggesting its potential as an anticancer drug (Guo et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromophenyl)-(3,5-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWKNPFGZDOIAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373622 |
Source


|
| Record name | 3-Bromo-3',5'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-3',5'-dichlorobenzophenone | |
CAS RN |
844879-42-1 |
Source


|
| Record name | (3-Bromophenyl)(3,5-dichlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-3',5'-dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)
